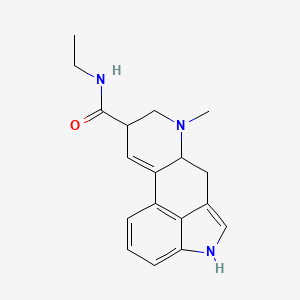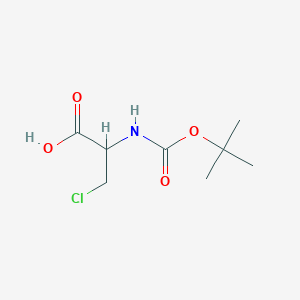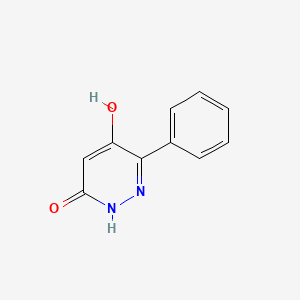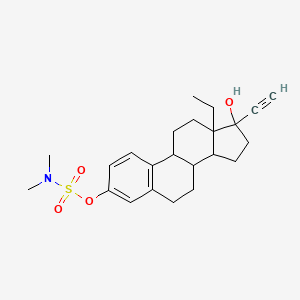
D-Lysergic acid monoethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Didehidro-N-etil-6-metilergolina-8beta-carboxamida es un compuesto químico con la fórmula molecular C18H21N3O. Es parte de la familia de la ergolina, conocida por sus diversas propiedades farmacológicas. Este compuesto también se conoce como Deethyl-LSD o Lysergic acid ethylamide .
Métodos De Preparación
La síntesis de 9,10-Didehidro-N-etil-6-metilergolina-8beta-carboxamida típicamente involucra los siguientes pasos:
Material de partida: La síntesis comienza con el ácido lisérgico, un compuesto natural que se encuentra en los alcaloides del cornezuelo de centeno.
Etilacion: El ácido lisérgico se somete a etilación usando etilamina en condiciones controladas para formar el derivado etilamida.
Deshidratación: El compuesto resultante se somete a una reacción de deshidratación para formar la estructura 9,10-didehidro.
Purificación: El producto final se purifica utilizando técnicas cromatográficas para obtener 9,10-Didehidro-N-etil-6-metilergolina-8beta-carboxamida en alta pureza
Análisis De Reacciones Químicas
9,10-Didehidro-N-etil-6-metilergolina-8beta-carboxamida se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio para producir formas reducidas del compuesto.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas
Aplicaciones Científicas De Investigación
9,10-Didehidro-N-etil-6-metilergolina-8beta-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de varios derivados de la ergolina.
Biología: El compuesto se estudia por sus interacciones con los receptores biológicos, particularmente los receptores de serotonina.
Medicina: Se están realizando investigaciones para explorar sus posibles efectos terapéuticos, incluido su uso en trastornos psiquiátricos y neurológicos.
Industria: Se utiliza en la producción de productos farmacéuticos y como químico de investigación en diversas aplicaciones industriales
Mecanismo De Acción
El mecanismo de acción de 9,10-Didehidro-N-etil-6-metilergolina-8beta-carboxamida involucra su interacción con los receptores de serotonina en el cerebro. Actúa como un agonista parcial en estos receptores, modulando la liberación de neurotransmisores e influyendo en varios procesos fisiológicos y psicológicos. Los efectos del compuesto están mediados por la activación de subtipos específicos de receptores de serotonina, lo que lleva a cambios en el estado de ánimo, la percepción y la cognición .
Comparación Con Compuestos Similares
9,10-Didehidro-N-etil-6-metilergolina-8beta-carboxamida es única en comparación con otros compuestos similares debido a sus características estructurales específicas y propiedades farmacológicas. Los compuestos similares incluyen:
Dietilamida del ácido lisérgico (LSD): Conocida por sus potentes efectos psicoactivos.
Ergometrina: Se utiliza en el tratamiento de la hemorragia posparto.
Ergotamina: Se utiliza para tratar las migrañas.
Metisergida: Se utiliza como tratamiento profiláctico para las migrañas .
Propiedades
IUPAC Name |
N-ethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-3-19-18(22)12-7-14-13-5-4-6-15-17(13)11(9-20-15)8-16(14)21(2)10-12/h4-7,9,12,16,20H,3,8,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBWTGYUIBTVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)



![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)

![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)


